![molecular formula C27H32ClN7O2 B2725975 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide CAS No. 902963-96-6](/img/structure/B2725975.png)
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a triazoloquinazolinone ring, a chlorophenyl group, and a methylpiperazine group . These groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazoloquinazolinone ring, chlorophenyl group, and methylpiperazine group would likely confer a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the triazoloquinazolinone ring might undergo reactions with nucleophiles or electrophiles . The chlorophenyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar triazoloquinazolinone ring and the nonpolar chlorophenyl group could affect its solubility .科学的研究の応用
H1-Antihistaminic Activity
Studies have explored derivatives similar to the mentioned compound for their potential H1-antihistaminic activity. For instance, a series of compounds were synthesized and evaluated for their ability to protect against histamine-induced bronchospasm in guinea pigs, showing promising antihistaminic properties with minimal sedation compared to chlorpheniramine maleate, suggesting potential applications in allergy treatment without significant sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015).
Anticancer Activity
Another research direction involves the anticancer potential of quinazoline derivatives. Novel synthetic approaches have led to compounds that were screened for their anticancer activity against various cancer cell lines, including human neuroblastoma and colon carcinoma cells. Some compounds demonstrated significant cytotoxicity, indicating the therapeutic potential of quinazoline derivatives in cancer treatment (Reddy et al., 2015).
Molecular Docking and Structural Analysis
Research has also focused on the molecular structure, docking studies, and theoretical analysis of quinazolinone derivatives. For example, one study synthesized a specific quinazolinone compound and performed molecular docking to predict its interaction with target proteins, supported by molecular dynamics simulations to evaluate the stability and interactions of the compound within the protein binding site. This approach helps in understanding the molecular basis of the compound's activity and guiding the design of more effective derivatives (Wu et al., 2022).
Antimicrobial Activity
Some quinazolinone derivatives have been studied for their antimicrobial properties, indicating the broad spectrum of potential applications of this chemical class beyond antihistaminic and anticancer activities. The structure-activity relationship studies help in identifying the key features responsible for antimicrobial efficacy, paving the way for the development of new antimicrobial agents (Hassan, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40ClN7O2/c1-32-15-17-33(18-16-32)14-6-13-29-25(36)12-11-24-30-31-27-34(19-20-7-2-4-9-22(20)28)26(37)21-8-3-5-10-23(21)35(24)27/h2,4,7,9,21,23,27,31H,3,5-6,8,10-19H2,1H3,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWYJBVYWBWTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)CCC2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。